molecular formula C10H8BrNO B1374806 5-Bromo-7-methoxyquinoline CAS No. 1126824-44-9

5-Bromo-7-methoxyquinoline

Cat. No. B1374806
CAS RN: 1126824-44-9
M. Wt: 238.08 g/mol
InChI Key: OXTZDFDSYUFWNS-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO. It has a molecular weight of 238.08 . It is a white to yellow to brown powder or crystals .


Synthesis Analysis

The synthesis of quinoline derivatives like this compound involves various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8BrNO/c1-13-7-5-9 (11)8-3-2-4-12-10 (8)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been synthesized using various methods. These methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

This compound is a white to yellow to brown powder or crystals . It has a molecular weight of 238.08 .

Scientific Research Applications

  • Synthesis and Chemical Transformations:

    • 5-Bromo-7-methoxyquinoline is utilized in various synthesis processes. For example, it is used in the synthesis of 4-alkoxyquinolines from quinoline Reissert compounds, showcasing its role in creating valuable polyfunctional quinoline derivatives (Sugiura, Sakurai, & Hamada, 1992). Additionally, it's involved in the preparation of brominated methoxyquinolines, offering routes for regioselective bromination at various positions on the quinoline ring (Çakmak & Ökten, 2017).
  • Catalysis and Reaction Studies:

    • This compound plays a crucial role in catalytic and reaction studies. For instance, it's used in mapping the reactivity of the quinoline ring-system and understanding the electron distribution, which is vital in organic synthesis (Håheim, Helgeland, Lindbäck, & Sydnes, 2019).
  • Drug Discovery and Medicinal Chemistry:

    • In the field of medicinal chemistry, this compound serves as a key intermediate. For example, it's utilized in the synthesis of a key intermediate in drug discoveries, demonstrating its importance in the development of new pharmaceuticals (Nishimura & Saitoh, 2016).
  • Antimicrobial Studies:

    • Research indicates that derivatives of this compound have potential antimicrobial applications. Compounds incorporating this moiety have been evaluated for antibacterial activity, signifying its role in the development of new antimicrobial agents (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015).

Safety and Hazards

The safety data sheet for 5-Bromo-7-methoxyquinoline indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

5-bromo-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTZDFDSYUFWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310952
Record name 5-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126824-44-9
Record name 5-Bromo-7-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126824-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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